molecular formula C8H16N2 B1502655 N-cyclopropyl-N-methylpyrrolidin-3-amine CAS No. 250275-00-4

N-cyclopropyl-N-methylpyrrolidin-3-amine

Cat. No.: B1502655
CAS No.: 250275-00-4
M. Wt: 140.23 g/mol
InChI Key: WAAHWPNLOCBILB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-N-methylpyrrolidin-3-amine: is a chemical compound with the molecular formula C8H16N2. It is a derivative of pyrrolidine, featuring a cyclopropyl group and a methyl group attached to the nitrogen atom of the pyrrolidine ring. This compound is of interest in various scientific research applications due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-N-methylpyrrolidin-3-amine typically involves the reaction of cyclopropylamine with a suitable methylating agent under controlled conditions

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-N-methylpyrrolidin-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of pyrrolidin-3-one derivatives.

  • Reduction: Reduction reactions can produce secondary amines or tertiary amines, depending on the specific conditions.

  • Substitution: Substitution reactions can result in the formation of various alkylated derivatives.

Scientific Research Applications

Chemistry: N-cyclopropyl-N-methylpyrrolidin-3-amine is used as a building block in organic synthesis, particularly in the construction of complex molecules with potential pharmaceutical applications.

Biology: The compound has been studied for its biological activity, including its potential as a modulator of various biological pathways.

Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various medical conditions.

Industry: In the chemical industry, this compound is used as an intermediate in the synthesis of other valuable chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which N-cyclopropyl-N-methylpyrrolidin-3-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

  • N-ethyl-N-methylpyrrolidin-3-amine

  • N-propyl-N-methylpyrrolidin-3-amine

  • N-benzyl-N-methylpyrrolidin-3-amine

Uniqueness: N-cyclopropyl-N-methylpyrrolidin-3-amine is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-cyclopropyl-N-methylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-10(7-2-3-7)8-4-5-9-6-8/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAAHWPNLOCBILB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)C2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30666193
Record name N-Cyclopropyl-N-methylpyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30666193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250275-00-4
Record name N-Cyclopropyl-N-methylpyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30666193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-cyclopropyl-N-methylpyrrolidin-3-amine
Reactant of Route 2
Reactant of Route 2
N-cyclopropyl-N-methylpyrrolidin-3-amine
Reactant of Route 3
N-cyclopropyl-N-methylpyrrolidin-3-amine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-cyclopropyl-N-methylpyrrolidin-3-amine
Reactant of Route 5
Reactant of Route 5
N-cyclopropyl-N-methylpyrrolidin-3-amine
Reactant of Route 6
Reactant of Route 6
N-cyclopropyl-N-methylpyrrolidin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.